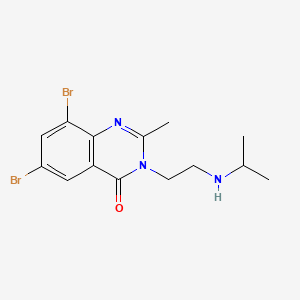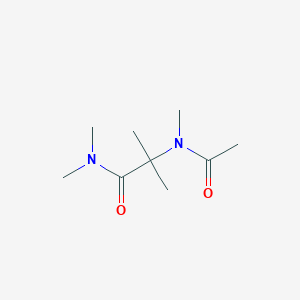
Propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl- is an organic compound belonging to the class of amides It is characterized by the presence of an amide functional group, which is a carbonyl group (C=O) attached to a nitrogen atom (NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl- can be synthesized through several methods. One common method involves the condensation reaction between urea and propanoic acid. This reaction typically requires heating and the presence of a catalyst to facilitate the formation of the amide bond . Another method involves the dehydration of ammonium propionate, which also results in the formation of propanamide .
Industrial Production Methods
In industrial settings, the production of propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl- often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl- involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. This interaction can influence various biochemical pathways, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Propionamide: A simpler amide derived from propanoic acid.
Acetamide: An amide derived from acetic acid.
Butyramide: An amide derived from butyric acid.
Uniqueness
Propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other amides may not be suitable .
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-[acetyl(methyl)amino]-N,N,2-trimethylpropanamide |
InChI |
InChI=1S/C9H18N2O2/c1-7(12)11(6)9(2,3)8(13)10(4)5/h1-6H3 |
InChI Key |
XYWONGDMCYSCTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C(C)(C)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


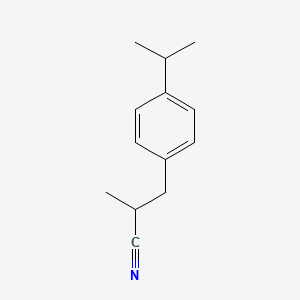
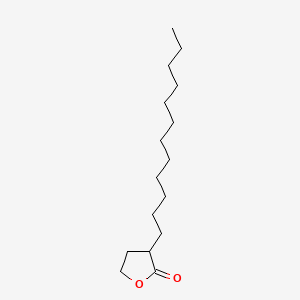
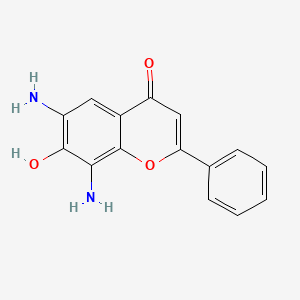
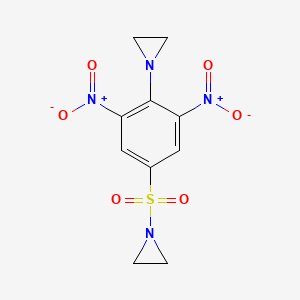
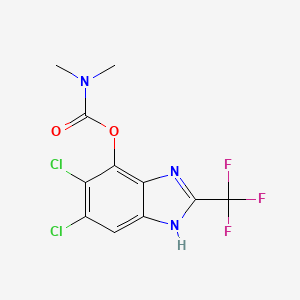
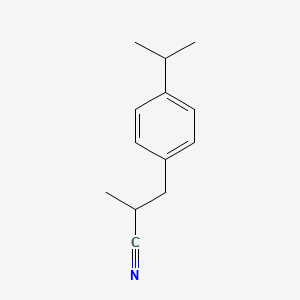
![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773769.png)
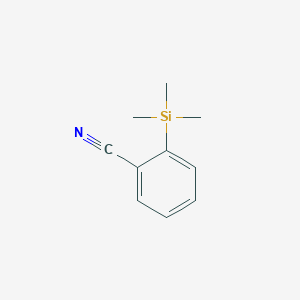
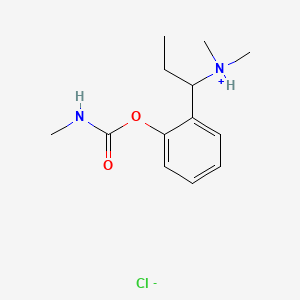
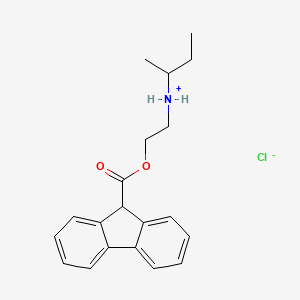
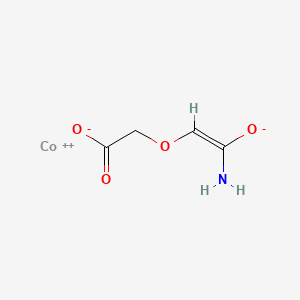
![4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide](/img/structure/B13773792.png)
